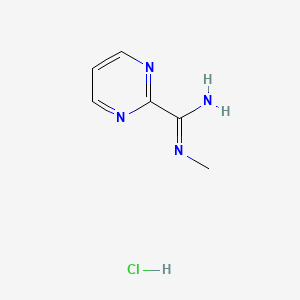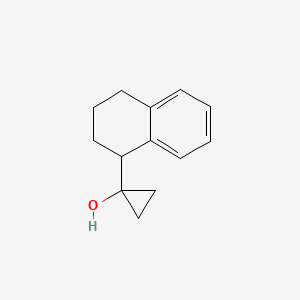
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C10H16O5S. This compound features a tetrahydrothiophene ring with a dioxido group and a tetrahydropyran ring with a carboxylic acid group. It is a biochemical reagent that can be used in various scientific research applications .
Métodos De Preparación
The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxido group, followed by the formation of the tetrahydropyran ring through cyclization reactions. Industrial production methods may involve bulk manufacturing and custom synthesis .
Análisis De Reacciones Químicas
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide group.
Substitution: The carboxylic acid group can undergo substitution reactions with various nucleophiles to form esters, amides, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines .
Aplicaciones Científicas De Investigación
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing the oxidative state of biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function .
Comparación Con Compuestos Similares
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the dioxido group and has different reactivity and applications.
Tetrahydrothiophene-3-carboxylic acid: Lacks the tetrahydropyran ring and has different chemical properties.
4-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid: Has a butanoic acid group instead of a tetrahydropyran ring, leading to different biological activities .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H16O5S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
4-(1,1-dioxothiolan-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O5S/c11-9(12)10(2-4-15-5-3-10)8-1-6-16(13,14)7-8/h8H,1-7H2,(H,11,12) |
Clave InChI |
SYGJGQOKBZXTPT-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C2(CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)








